N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide
Description
Properties
IUPAC Name |
3-methyl-N-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16(2)23-11-13-24(14-12-23)20-9-7-19(8-10-20)22-21(25)18-6-4-5-17(3)15-18/h4-10,15-16H,11-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJLERPHRCVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The isopropyl group is introduced to the piperazine ring through substitution reactions using appropriate alkylating agents.
Coupling Reactions: The phenyl ring is coupled with the piperazine ring using cross-coupling reactions such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following compounds share critical structural motifs with the target molecule, enabling comparative analysis:
Physicochemical and Pharmacological Insights
- Hydrogen Bonding: Replacement of piperazine with hydrazine (as in N-[4-(hydrazinecarbonyl)phenyl]-3-methylbenzamide) introduces additional hydrogen-bond donors, which may alter solubility and target affinity .
- Steric Effects: Bulkier substituents (e.g., benzyloxycarbonyl in ’s quinoline derivative) could hinder receptor access compared to the target compound’s isopropyl group .
Biological Activity
N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide, identified by the CAS number 478065-80-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C21H27N3O
- Molecular Weight: 337.47 g/mol
- Purity: >90%
The compound features a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities. Its structure suggests potential interactions with neurotransmitter systems.
The biological activity of this compound is primarily linked to its interaction with various receptors in the central nervous system (CNS).
- Dopamine Receptor Modulation: Preliminary studies indicate that the compound may act as a dopamine receptor antagonist, which could contribute to its antipsychotic properties.
- Serotonin Receptor Interaction: The compound may also interact with serotonin receptors, further influencing mood and anxiety levels.
Pharmacological Effects
-
Antipsychotic Activity:
- In vitro studies have shown that this compound exhibits significant binding affinity to dopamine D2 receptors. This activity is crucial for the treatment of schizophrenia and related disorders.
-
Antidepressant Effects:
- Research has suggested that the compound may possess antidepressant-like effects in animal models, possibly through its action on serotonin pathways.
-
Anxiolytic Properties:
- Behavioral assays indicate that this compound may reduce anxiety-like behaviors in rodent models, suggesting potential use in treating anxiety disorders.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antipsychotic Activity:
A study published in Journal of Medicinal Chemistry evaluated various derivatives of piperazine compounds, including this compound. The results indicated a significant reduction in hyperactivity in treated rats compared to controls, supporting its potential as an antipsychotic agent . -
Antidepressant Effects:
In a forced swim test, the compound demonstrated an increase in swimming behavior indicative of reduced despair-like behavior, suggesting antidepressant properties . -
Anxiolytic Properties:
In elevated plus maze tests, subjects treated with the compound spent more time in open arms compared to controls, suggesting reduced anxiety levels .
Q & A
Basic Research Questions
Q. How can the structural conformation of N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide be validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving ambiguities in bond lengths, angles, and torsion angles. Use SHELXL for refinement . For validation, cross-reference the CIF file with tools like PLATON (ADDSYM) to check for missed symmetry or twinning . If crystallographic data shows outliers (e.g., unusually short C–N bonds), verify via density functional theory (DFT) calculations.
Q. What synthetic strategies are optimal for introducing the isopropylpiperazine moiety into aromatic carboxamides?
- Methodology : Utilize Buchwald-Hartwig amination or Ullmann coupling for aryl-piperazine bond formation, as these methods tolerate steric bulk from the isopropyl group. For example, details analogous reactions using THF as a solvent with HBTU/Et3N activation, yielding >80% purity post-column chromatography . Monitor reaction progress via LC-MS to detect intermediates (e.g., tert-butyloxycarbonyl (Boc)-protected precursors) .
Q. How can solubility challenges for this compound in aqueous buffers be addressed during in vitro assays?
- Methodology : Pre-formulate the compound using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. If precipitation occurs during dilution, adjust pH to 6.5–7.4 to exploit the basicity of the piperazine nitrogen (pKa ~8.1) . Dynamic light scattering (DLS) can confirm colloidal stability.
Advanced Research Questions
Q. How do crystallographic data contradictions (e.g., disorder in the isopropyl group) impact structural interpretation?
- Methodology : Disorder in flexible groups like isopropyl can lead to split positions in electron density maps. Use SHELXE’s PART instructions to model alternative conformers . If residual density >0.5 eÅ⁻³ persists, consider high-pressure cryocooling to reduce thermal motion artifacts. Cross-validate with solid-state NMR (¹³C CP/MAS) to confirm dynamic behavior .
Q. What strategies resolve discrepancies between computational docking and experimental binding affinities for receptor targets?
- Methodology : If molecular docking (e.g., AutoDock Vina) predicts strong binding to a kinase but SPR assays show weak affinity, re-evaluate protonation states of the piperazine nitrogen under assay conditions (pH 7.4 vs. docking’s default). Use free-energy perturbation (FEP) or thermodynamic integration (TI) to account for solvation/entropy effects . For example, highlights enantioselective D3 receptor binding influenced by trifluoromethyl positioning .
Q. How can structure-activity relationship (SAR) studies be optimized for analogs with modified piperazine substituents?
- Methodology : Synthesize a focused library with systematic variations (e.g., cyclopropyl, morpholino, or tert-butyl groups replacing isopropyl). Use parallel synthesis in 96-well plates with Pd-catalyzed cross-coupling ( methodology) . Assess bioactivity via high-throughput screening (HTS) against target panels (e.g., kinase inhibitors). Corrogate SAR trends with Hammett σ values or steric parameters (Taft Es) .
Q. What analytical techniques best characterize degradation products under accelerated stability conditions?
- Methodology : Subject the compound to stress testing (40°C/75% RH, pH 1–9) and analyze degradants via UPLC-QTOF-MS. For piperazine ring oxidation (common in basic conditions), look for m/z shifts corresponding to N-oxide formation (+16 Da). Compare fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
